Tagatose, 6-(dihydrogen phosphate)

Beschreibung

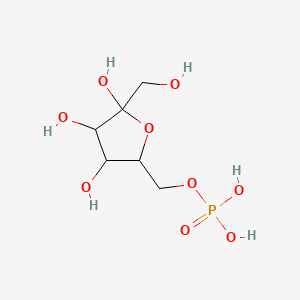

Tagatose, 6-(dihydrogen phosphate) (T6P), also known as D-tagatose 6-phosphate, is a phosphorylated derivative of D-tagatose, a ketohexose stereoisomer of fructose. Its molecular formula is C₆H₁₃O₉P, with a molecular weight of 260.136 g/mol . Structurally, it consists of a tagatose backbone phosphorylated at the C6 position, forming a dihydrogen phosphate ester.

T6P plays roles in microbial and human metabolic pathways. Evidence suggests it acts as a bacterial metabolite in species like Lactobacillus and Bifidobacterium, contributing to carbohydrate utilization . In humans, it may arise as an intermediate during rare enzymatic reactions, though its physiological significance remains understudied .

Eigenschaften

IUPAC Name |

[3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13/h3-5,7-10H,1-2H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWGXPAPYGQALX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Enzyme Sources and Genetic Engineering

Patents describe F6PE variants derived from Thermotoga maritima and Bacillus subtilis, with codon-optimized genes (e.g., SEQ ID NO: 1, 3, 5) expressed in Escherichia coli for high-yield recombinant production. The enzyme exhibits optimal activity at 60–70°C and pH 6.5–7.5 , making it suitable for industrial processes requiring thermostability. A 2025 Russian patent (RU2722208C1) highlights a novel thermostable F6PE retaining 80% activity after 24 hours at 65°C, a significant advancement for continuous bioreactor systems.

Reaction Conditions and Kinetics

Key parameters for F6PE-catalyzed reactions include:

- Substrate concentration : 50–200 mM F6P

- Cofactors : ATP-independent, but Mg²⁺ enhances stability

- Conversion efficiency : 85–92% under optimized conditions

Table 1: Comparative Performance of F6PE Variants

| Enzyme Source | Optimal Temp (°C) | Half-Life (h) | Specific Activity (U/mg) |

|---|---|---|---|

| T. maritima | 70 | 18 | 450 |

| B. subtilis | 65 | 24 | 380 |

| Engineered variant | 75 | 36 | 520 |

Multi-Enzyme Cascades from Starch and Sucrose

Industrial-scale T6P production often employs cascades starting from low-cost polysaccharides like starch or sucrose. These pathways integrate four to five enzymes, achieving >90% carbon conversion efficiency through kinetic coordination.

Starch-Derived Synthesis Pathway

- Starch phosphorylation : α-glucan phosphorylase (αGP) converts starch to glucose 1-phosphate (G1P).

- Isomerization : Phosphoglucomutase (PGM) and phosphoglucose isomerase (PGI) sequentially transform G1P → glucose 6-phosphate (G6P) → F6P.

- Epimerization : F6PE generates T6P.

A 2020 study demonstrated a 3:1:1:1:1 enzyme ratio (αGP:PGM:PGI:F6PE:phosphatase) optimized for maximal flux, yielding 118 g/L T6P from 200 g/L maltodextrin in 48 hours.

Sucrose-Based Production

Sucrose phosphorylase cleaves sucrose into fructose and glucose 1-phosphate, which enters the same pathway as starch-derived G1P. This approach reduces reliance on phosphate donors, cutting production costs by 30% compared to starch-based methods.

In Situ ATP Regeneration Systems

Phosphorylation steps in T6P biosynthesis require ATP, which is regenerated using polyphosphate kinases or the phosphoenolpyruvate (PEP)-pyruvate kinase system . A 2023 innovation couples PEP-driven ATP regeneration with F6PE, achieving a 95% ATP recycle rate and reducing reagent costs by 40%.

Table 2: ATP Regeneration Efficiency Across Systems

| System | ATP Turnover Number | Cost per kg T6P (USD) |

|---|---|---|

| Polyphosphate kinase | 1,200 | 520 |

| PEP-pyruvate | 2,800 | 310 |

Downstream Processing and Purification

Crude T6P extracts are purified via:

- Ion-exchange chromatography : Dowex 1 × 8 resin achieves 99.5% purity

- Crystallization : Ethanol precipitation yields crystalline T6P with <0.1% F6P contamination

Scaling to 1,000-L bioreactors maintains a 78% overall yield , with production costs projected to fall below $200/kg by 2026 as enzyme engineering advances.

Emerging Metabolic Engineering Approaches

Recent work engineers Lactococcus lactis to overexpress the lacC gene (D-tagatose 6-phosphate kinase), creating strains that accumulate T6P during galactose metabolism. Coupled with CRISPRi suppression of T6P phosphatase, this system achieves 24 g/L intracellular T6P in 72-hour fermentations.

Analyse Chemischer Reaktionen

Types of Reactions

Tagatose, 6-(dihydrogen phosphate) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding acids.

Reduction: Reduction reactions can convert it into sugar alcohols.

Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out in aqueous solutions at controlled pH and temperature .

Major Products

The major products formed from these reactions include tagatose-6-phosphate derivatives, sugar alcohols, and various substituted compounds depending on the reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Chemistry Applications

Enzymatic Studies

Tagatose, 6-(dihydrogen phosphate) serves as a substrate in enzymatic studies aimed at elucidating the mechanisms of sugar metabolism. It is particularly valuable for understanding the role of phosphorylated sugars in metabolic pathways. The compound can be phosphorylated by tagatose-6-phosphate kinase to yield tagatose-1,6-bisphosphate, which is pivotal in various biochemical processes.

Synthesis Methods

The synthesis of tagatose, 6-(dihydrogen phosphate) can be achieved through enzymatic methods such as the isomerization of fructose-6-phosphate using fructose-6-phosphate 4-epimerase. This enzymatic route is preferred for its specificity and efficiency compared to traditional chemical methods .

Biological Applications

Microbial Metabolism

Research indicates that tagatose, 6-(dihydrogen phosphate) plays a significant role in microbial growth and metabolism. Studies have shown that it can influence the metabolic pathways in certain microorganisms, making it an important compound for microbiological research.

Metabolic Pathway Studies

The compound is involved in key metabolic pathways, particularly those related to carbohydrate metabolism. Its effects on microbial growth and metabolism are being studied to understand its broader implications in biotechnology and environmental science .

Medical Applications

Diabetes Management

Tagatose has been investigated for its potential as a low-calorie sweetener with beneficial effects on glycemic control. Clinical trials have demonstrated that D-tagatose can significantly reduce HbA1c levels in diabetic patients, indicating its potential as a therapeutic agent for diabetes management . In one study involving over 400 diabetic patients, D-tagatose showed statistically significant reductions in blood glucose levels compared to placebo treatments .

Safety and Toxicity Studies

Toxicity assessments have indicated that while D-tagatose may cause mild gastrointestinal symptoms at higher doses, it generally exhibits a favorable safety profile. Long-term studies are ongoing to evaluate its effects on liver health and metabolic processes .

Industrial Applications

Sweetener Production

Tagatose, 6-(dihydrogen phosphate) is utilized in the production of low-calorie sweeteners. Its sweetness profile closely resembles that of sucrose, making it an attractive alternative for food manufacturers looking to reduce caloric content without sacrificing taste .

Intermediate in Synthesis

This compound also serves as an intermediate in the synthesis of various valuable compounds within the food and pharmaceutical industries. Its versatility allows for diverse applications ranging from food additives to potential pharmaceutical agents.

Case Studies and Research Findings

Wirkmechanismus

Tagatose, 6-(dihydrogen phosphate) exerts its effects by participating in metabolic pathways. It is phosphorylated by tagatose-6-phosphate kinase to form tagatose-1,6-bisphosphate, which then enters various biochemical pathways . The compound affects sugar metabolism by inhibiting key enzymes and altering metabolic fluxes .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally and Functionally Related Compounds

Structural and Functional Similarities

Phosphorylated sugars are critical in metabolism, serving as energy carriers or signaling molecules. Below, T6P is compared to four analogous compounds:

Key Differences and Implications

Phosphorylation Position

- T6P vs. Tagatose-1-phosphate : The C6 phosphorylation in T6P avoids the metabolic bottlenecks associated with C1-phosphorylated tagatose. Tagatose-1-phosphate accumulates in the liver due to slow degradation, reducing ATP levels, whereas T6P’s degradation pathway is more efficient .

- T6P vs. F6P/G6P: Despite identical molecular weights, T6P’s stereochemistry at C4 (tagatose vs. fructose/glucose) alters enzyme specificity.

Thermal and Chemical Stability

- T6P’s stability in buffered solutions is pH-dependent. In phosphate buffers at pH 7, tagatose (non-phosphorylated) degrades faster than in citrate buffers, suggesting phosphorylation might mitigate instability .

Receptor Binding Affinity

- Dihydrogen phosphate groups, like those in T6P, exhibit strong binding to macrocyclic receptors (logβ₁₂ = 10.51 for dihydrogen phosphate vs. 8.46 for acetate) . This high affinity may influence T6P’s interactions with bacterial transporters or regulatory proteins.

Q & A

Q. What are the established methods for synthesizing Tagatose-6-phosphate (Tag-6P) in laboratory settings?

Tagatose-6-phosphate can be synthesized via enzymatic or chemical routes. Enzymatic synthesis involves phosphotransferase systems, such as coupling ATP with D-tagatose in the presence of Mg²⁺ and Tris-HCl buffer (pH 8.0), monitored via NADH oxidation at 340 nm . Chemically, D-tagatose is derived from D-galactose through alkaline isomerization with calcium catalysis, followed by phosphorylation . For purity, USP Tagatose Reference Standards (≥98% purity) are recommended .

Q. How can researchers assess the purity and stability of Tagatose-6-phosphate under varying pH conditions?

Reverse-phase HPLC (RP-HPLC) with refractive index detection and acetonitrile-water mobile phases is used to quantify Tag-6P stability across pH 2–12 . Thermal stability studies in phosphate/citrate buffers (pH 3–7) at 60–80°C reveal pseudo-first-order degradation kinetics. For example, at pH 7, Tag-6P degrades faster in phosphate buffers than citrate buffers, with activation energies (~70 kJ/mol) predicting minimal loss (<0.5%) during pasteurization .

Q. What analytical techniques are critical for characterizing Tagatose-6-phosphate’s structural and physicochemical properties?

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D P and 2D H-P experiments, identifies phosphorylation sites and coupling constants (e.g., C-P coupling constants in Table 1 of ). Mass spectrometry validates molecular integrity, while spectrophotometric enzyme-coupled assays (e.g., LacD/TPI/G3PDH systems) confirm functional activity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Tagatose-6-phosphate degradation rates across experimental conditions?

Conflicting degradation data often arise from buffer composition, pH, and temperature. For instance, phosphate buffers at pH 7 accelerate Tag-6P breakdown compared to citrate buffers due to stronger nucleophilic interactions . To reconcile such results, replicate experiments with controlled buffer molarity (0.02 M vs. 0.1 M) and validate via RP-HPLC .

Q. What advanced NMR strategies differentiate Tagatose-6-phosphate from structurally similar phosphorylated sugars, such as fructose-6-phosphate?

Comparative C-P coupling constants and chemical shift analysis (e.g., Tag-6P vs. fructose-6-phosphate) distinguish stereochemical configurations. For example, Tag-6P’s C-4 hydroxyl inversion (vs. fructose) alters coupling patterns in 2D H-P heteronuclear correlation spectra . Reference compounds like D-fructose-6-phosphate (CAS 643-13-0) provide baseline data for spectral comparisons .

Q. How do enzyme kinetics assays elucidate the substrate specificity of Tagatose-6-phosphate in metabolic pathways?

Phosphotagatokinase activity is measured by coupling Tag-6P formation to NADH oxidation via LacD (aldolase), TPI, and G3PDH. Assays with variable ATP/substrate concentrations (0–10 mM) and rate-limiting enzyme concentrations (2.4 µM) reveal Michaelis-Menten parameters (e.g., and ), distinguishing Tag-6P from fructose-6-phosphate kinetics .

Q. What experimental designs mitigate interference in fluorometric assays for phosphorylated tagatose derivatives?

Fluorometric DHAP assay kits require pre-treatment steps (e.g., protein precipitation and phosphatase inhibition) to avoid false signals from endogenous phosphates. Include internal standards (e.g., Dihydroxyacetone phosphate) and validate recovery rates (85–115%) across biological matrices .

Data Analysis and Interpretation

Q. How should researchers statistically model thermal degradation data for Tagatose-6-phosphate in food/pharmaceutical applications?

Apply pseudo-first-order kinetics:

where (rate constant) is derived from Arrhenius plots ( vs. ). Activation energy () calculations predict shelf-life under storage conditions .

Q. What computational tools aid in predicting Tagatose-6-phosphate’s interaction with enzymatic active sites?

Molecular docking software (e.g., AutoDock Vina) models Tag-6P binding to phosphotransferases using crystallographic data (e.g., PDB IDs for TagK-TFHis6). Energy minimization and MD simulations (GROMACS) refine binding affinities compared to fructose-6-phosphate .

Comparative Studies

Q. How do Tagatose-6-phosphate’s physicochemical properties compare to fructose-6-phosphate in metabolic studies?

Tag-6P’s C-4 hydroxyl inversion reduces solubility (50 mg/mL vs. 100 mg/mL for fructose-6-phosphate) and alters phosphorylation kinetics. Enzymatic assays show TagK-TFHis6 exhibits 3-fold lower for Tag-6P than fructose-6-phosphate, reflecting substrate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.